![molecular formula C18H17Cl2N3O B2557164 N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide CAS No. 696600-07-4](/img/structure/B2557164.png)
N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl) acetamides were synthesized . These compounds were designed to evaluate their antioxidant properties, which were assessed through in vitro tests such as the lipid peroxidation (LP) assay and the ethoxyresorufin O-deethylase (EROD) assay, as well as their free radical scavenging abilities using the DPPH assay .
Another study focused on the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylenediamine . These compounds were tested against various protozoa and showed strong antiprotozoal activity, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole .
Lastly, a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles were synthesized as selective neuropeptide Y Y1 receptor antagonists . The synthesis involved keeping the (4-chlorophenoxy)methyl group at C-2 constant while varying the piperidinylalkyl groups at N-1 to optimize the affinity for the Y1 receptor . The study also explored the addition of aminoalkyl functionality and the stereoselective effects on affinity, leading to the identification of compounds with high selectivity and potency .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The studies mentioned above have shown that the substitution pattern on the benzimidazole core significantly affects the biological activity of these compounds. For instance, the presence of a (4-chlorophenoxy)methyl group at C-2 and various substitutions at N-1 were critical for the antagonistic activity against the neuropeptide Y Y1 receptor . Similarly, the introduction of arylmethyleneamino or aryl-thiazolidine groups at the N-position of the benzimidazole ring influenced the antioxidant properties of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these benzimidazole derivatives typically include the formation of the benzimidazole core followed by various substitution reactions to introduce different functional groups. These reactions are carefully designed to achieve the desired substitution pattern, which is essential for the biological activity of the final compounds. The studies did not provide detailed reaction mechanisms, but it is clear that the synthesis routes were successful in producing the intended derivatives with high purity and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers provided do not detail these properties, they are typically characterized during the synthesis and evaluation process to ensure that the compounds have suitable properties for biological testing. For example, the solubility in various solvents can affect the compounds' ability to be tested in biological assays, and stability is crucial for maintaining activity during storage and use .
科学的研究の応用
Spectroscopic and Quantum Mechanical Studies
- Ligand-Protein Interactions and Photovoltaic Efficiency Modeling: Some benzimidazole acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency and potential for use in photovoltaic cells. The non-linear optical (NLO) activity and natural bond orbital analysis of these compounds provide insights into intramolecular interactions, indicating their utility in various scientific applications (Mary et al., 2020).
NMR Study of Novel Derivatives
- Structural Analysis through NMR: A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has been synthesized, demonstrating the utility of NMR for structural analysis and the determination of tautomeric ratios and coupling constants. This underscores the importance of such compounds in the development of new materials and drugs (Li Ying-jun, 2012).
Clinical Candidate Discovery
- Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor: A clinical candidate with potential therapeutic applications for diseases involving ACAT-1 overexpression has been identified. This compound, an aqueous-soluble potent inhibitor, shows selective activity for human ACAT-1 over ACAT-2, indicating its potential in treating related disorders (Shibuya et al., 2018).
H1-Antihistaminic Agents Synthesis
- Synthesis and Testing for H1-Antihistaminic Activity: A series of 2-(4-substituted-1-piperazinyl)benzimidazoles has been prepared, showing antihistaminic activity. This work highlights the potential of such compounds in developing new antihistaminic agents, with one compound advancing to clinical evaluation (Iemura et al., 1986).
特性
IUPAC Name |
N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-12(24)21-10-9-18-22-16-7-2-3-8-17(16)23(18)11-13-14(19)5-4-6-15(13)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLTQLXVKRTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
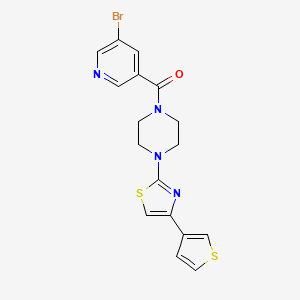
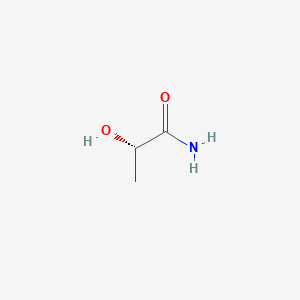
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)
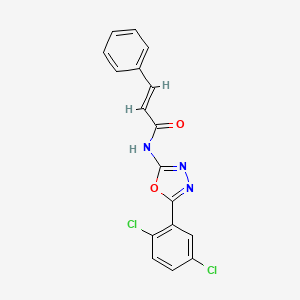
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)
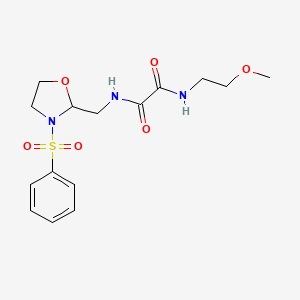
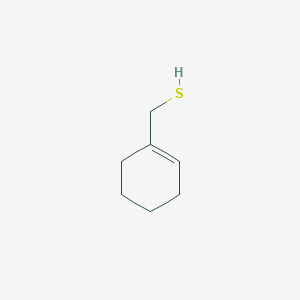
![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)